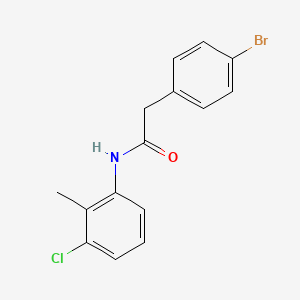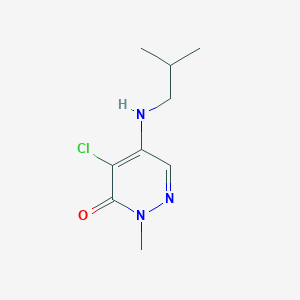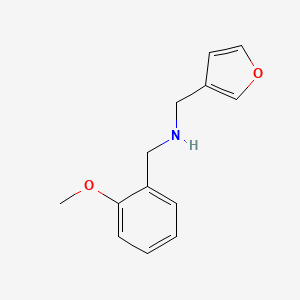
2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, also known as TBN, is a chemical compound that belongs to the sulfonamide family. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone. TBN has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
作用機序
2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This results in the inhibition of the enzyme's catalytic activity and the disruption of acid-base balance in the body. 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide also binds to zinc ions in biological samples, resulting in a change in fluorescence intensity that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide can have a number of biochemical and physiological effects. For example, it can lead to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not well understood.
実験室実験の利点と制限
One of the main advantages of using 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide in scientific research is its high selectivity for zinc ions. This makes it a useful tool for the detection of zinc ions in biological samples. 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in research laboratories. However, one limitation of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research on 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide. One area of interest is the development of new fluorescent probes based on 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide for the detection of other metal ions in biological samples. Another potential direction is the investigation of the anti-inflammatory and anti-tumor properties of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, with the aim of developing new therapeutic agents for the treatment of these conditions. Finally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, which could lead to new insights into the regulation of acid-base balance in the body.
合成法
The synthesis of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves the reaction of 2,4,6-trimethylaniline with 2-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide as a yellow crystalline solid. The purity of 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide can be increased by recrystallization from a suitable solvent.
科学的研究の応用
2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been used in various scientific research applications, particularly in the field of biochemistry and molecular biology. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has also been used as a fluorescent probe for the detection of zinc ions in biological samples.
特性
IUPAC Name |
2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-8-11(2)16(12(3)9-10)23(21,22)17-14-6-5-7-15(13(14)4)18(19)20/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXILYYIPGLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

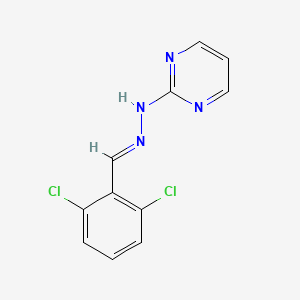


![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)

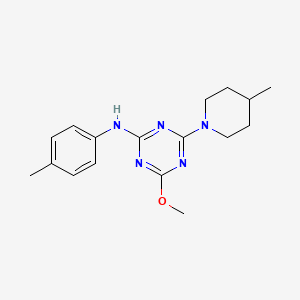
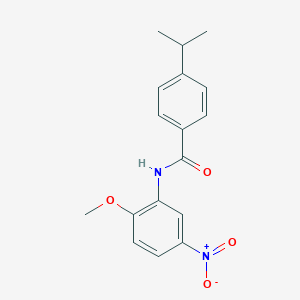
![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)

